![molecular formula C20H16ClN3OS B5577041 2-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-6-chloro-1H-benzimidazole](/img/structure/B5577041.png)
2-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-6-chloro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to 2-[1-(1-Benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-6-chloro-1H-benzimidazole, involves multicomponent reactions that are efficient and yield moderate results. For example, Yan et al. (2009) describe a one-step synthesis of pyrido[1,2-a]benzimidazole derivatives through a novel multicomponent reaction, highlighting the versatility and efficiency of such synthetic approaches (Yan, Wang, Song, & Sun, 2009).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by spectroscopic methods such as NMR, MS, IR spectra, and elemental analysis, along with X-ray crystallography. This comprehensive characterization ensures a deep understanding of the compound's structure (Yan et al., 2009).
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, leading to the formation of complex compounds with significant properties. For instance, the rhodium-catalyzed annulation between 2-arylimidazo[1,2-a]pyridines and alkynes produces pyrido[1,2-a]benzimidazole derivatives, demonstrating the compound's reactivity and potential for creating structurally complex molecules (Peng, Yu, Jiang, Wang, & Cheng, 2015).
Scientific Research Applications
Chemistry and Synthesis The chemical structure and reactivity of compounds related to 2-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-6-chloro-1H-benzimidazole have been extensively explored for their applications in various fields of research. For instance, the synthesis of new pyridine derivatives has showcased the utility of amino-substituted benzothiazoles and chloropyridine-carboxylic acids in preparing compounds with potential antimicrobial activities (Patel, Agravat, & Shaikh, 2011). This research highlights the importance of such compounds in the development of new antimicrobial agents.
Biological Activities The exploration of benzimidazole derivatives, including those related to the compound , has revealed a diverse range of biological activities. For example, studies on the synthesis and evaluation of benzimidazole compounds have identified their potential as antifungal, insecticidal, and herbicidal agents, indicating the chemical versatility and applicability of these compounds in agricultural and pharmaceutical industries (Hisano, Ichikawa, Tsumoto, & Tasaki, 1982). Additionally, benzimidazole derivatives have been studied for their inhibitory action against corrosion, showcasing their potential in materials science and engineering (Khaled, 2003).
Antimicrobial and Antifungal Activity The synthesis of novel compounds based on the benzimidazole framework has shown significant antimicrobial and antifungal activities, suggesting the role of these compounds in developing new therapeutic agents. For instance, the creation of benzothiazole pyrimidine derivatives has been demonstrated to exhibit excellent in vitro antibacterial and antifungal activities, surpassing those of standard drugs in some cases (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016). This research underscores the potential of benzimidazole and related compounds in addressing various microbial threats.
properties
IUPAC Name |
1-benzothiophen-5-yl-[2-(6-chloro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c21-14-4-5-15-16(11-14)23-19(22-15)17-2-1-8-24(17)20(25)13-3-6-18-12(10-13)7-9-26-18/h3-7,9-11,17H,1-2,8H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKHKNLJSQTFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC3=C(C=C2)SC=C3)C4=NC5=C(N4)C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.